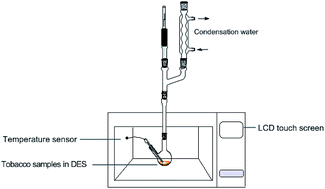Microwave-assisted deep eutectic solvent extraction coupled with headspace solid-phase microextraction followed by GC-MS for the analysis of volatile compounds from tobacco†
Analytical Methods Pub Date: 2016-12-26 DOI: 10.1039/C6AY03076A
Abstract
A novel method of microwave-assisted deep eutectic solvent extraction coupled with solid-phase microextraction was developed to determine the volatile compounds in tobacco by gas chromatography-mass spectrometry. During the process, the deep eutectic solvent played the roles of absorbing medium for microwave radiation, destroyer of cell walls, and solvent for dissolving the compounds released from the cells. Combined with solid-phase microextraction, the volatile components were extracted and concentrated in one step. In this method, several experimental parameters, such as fibre type, deep eutectic solvent type, microwave power, set-up temperature and irradiation time were studied. Compared with microwave-assisted water extraction coupled with solid-phase microextraction, and conventional solid-phase microextraction, more volatile components were obtained with higher responses. It was demonstrated that this method has improved extraction efficiency. Moreover, the proposed method has been applied to analyzing tobacco volatiles from different regions and nine different types of components have been detected. The results indicate that microwave-assisted deep eutectic solvent extraction coupled with solid-phase microextraction is an efficient, environmentally-friendly and fast miniaturization pretreatment technology for the extraction of volatiles from tobacco samples. This is a potentially promising technique for other complex and valuable matrices with low volatile content.

Recommended Literature
- [1] Synthesis and structural characterisation of the heavier alkaline earth 2,6-di-iso-propylphenolate complexes†‡
- [2] Primary photodynamics of a biomimetic model of photoactive yellow protein (PYP)†
- [3] 90. The influence of pressure on a number of organic reactions in the liquid phase
- [4] An effective strategy for recapitulating N-terminal heptad repeat trimers in enveloped virus surface glycoproteins for therapeutic applications†
- [5] Preparation of single-crystalline platinum nanowires with small diameters under mild conditions†
- [6] Triconstituent co-assembly synthesis of N,S-doped carbon–silica nanospheres with smooth and rough surfaces†
- [7] Discovery and identification of Cdc37-derived peptides targeting the Hsp90–Cdc37 protein–protein interaction†
- [8] Graphene analogues in aquatic environments and porous media: dispersion, aggregation, deposition and transformation
- [9] Cleavage of hydrogen by activation at a single non-metal centre – towards new hydrogen storage materials
- [10] Brønsted acid ionic liquid-catalyzed reductive Friedel–Crafts alkylation of indoles and cyclic ketones without using an external reductant†










